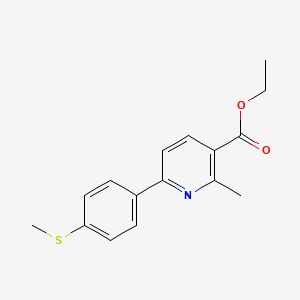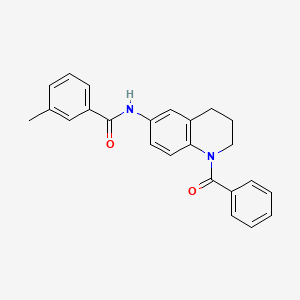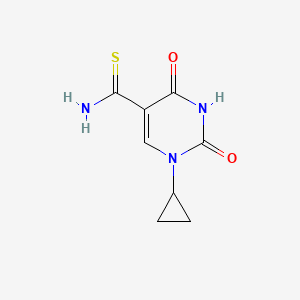
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide is a heterocyclic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a cyclopropyl group attached to the pyrimidine ring, along with two oxo groups and a carbothioamide group
Métodos De Preparación
The synthesis of 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclopropylamine with a suitable diketone, followed by the introduction of a thiocarbonyl group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocarbonyl group can be replaced by other nucleophiles such as amines or alcohols, forming new derivatives.
Hydrolysis: Hydrolysis of the compound in the presence of acids or bases can lead to the cleavage of the thiocarbonyl group, yielding corresponding carboxylic acids or amides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mode of action.
Medicine: Due to its potential therapeutic properties, the compound is explored as a lead compound in drug discovery and development. It serves as a scaffold for designing new drugs with improved efficacy and safety profiles.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparación Con Compuestos Similares
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbothioamide can be compared with other similar compounds, such as:
1-Cyclopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: This compound has a nitrile group instead of a thiocarbonyl group, which affects its reactivity and biological activity.
1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile: The presence of a methyl group at the 6-position introduces steric effects and alters the compound’s chemical properties.
2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid: This compound has a carboxylic acid group, which influences its solubility and reactivity compared to the carbothioamide derivative.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties
Propiedades
Fórmula molecular |
C8H9N3O2S |
|---|---|
Peso molecular |
211.24 g/mol |
Nombre IUPAC |
1-cyclopropyl-2,4-dioxopyrimidine-5-carbothioamide |
InChI |
InChI=1S/C8H9N3O2S/c9-6(14)5-3-11(4-1-2-4)8(13)10-7(5)12/h3-4H,1-2H2,(H2,9,14)(H,10,12,13) |
Clave InChI |
VAIVXSJOEGZKRH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=O)NC2=O)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,5-dichlorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B14869375.png)
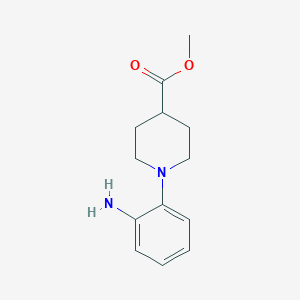
![2,3-dihydro-1H-[1,3]oxazino[5,6-f]quinoline](/img/structure/B14869401.png)
![hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyridine 1,1-dioxide](/img/structure/B14869407.png)
![(E)-3-hydroxy-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)but-2-enenitrile](/img/structure/B14869408.png)
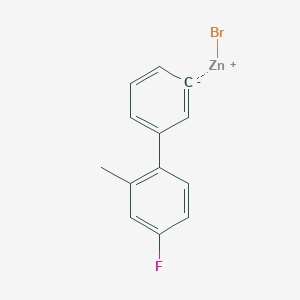
![6-ethyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B14869413.png)

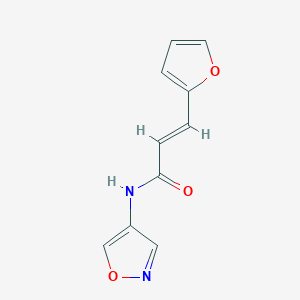
![7-Azaspiro[4.5]decane-1,6-dione](/img/structure/B14869450.png)
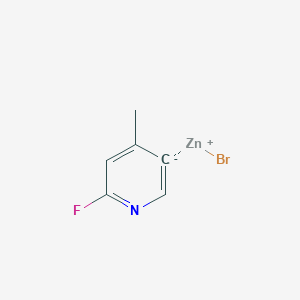
![7-(Tert-butyl)spiro[3.5]nonan-1-one](/img/structure/B14869457.png)
